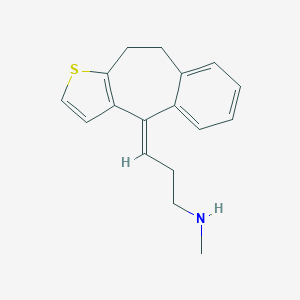
4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MPTP and has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of MPTP involves its conversion to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
生化学的および生理学的効果
MPTP has a range of biochemical and physiological effects that make it a valuable tool for researchers. These effects include the selective destruction of dopamine-producing neurons, the induction of oxidative stress, and the production of reactive oxygen species. MPTP has also been shown to cause changes in the expression of genes involved in inflammation and cell death.
実験室実験の利点と制限
The advantages of using MPTP in lab experiments include its selectivity for dopamine-producing neurons, its ability to induce symptoms similar to those seen in Parkinson's disease, and its well-established synthesis method. However, there are also limitations to using MPTP, including its toxicity and the fact that it does not fully recapitulate the complex pathophysiology of Parkinson's disease.
将来の方向性
There are many potential future directions for research involving MPTP. These include the development of new treatments for Parkinson's disease based on an improved understanding of the mechanisms underlying the disease, the use of MPTP as a tool for studying other neurodegenerative diseases, and the development of new methods for synthesizing MPTP and related compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPTP and to develop new methods for mitigating its toxicity.
合成法
The synthesis of MPTP involves the condensation of 3-methylaminopropiophenone with 2,3-dihydrothiophene in the presence of an acid catalyst. The resulting product is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. This synthesis method has been well-established and has been used by researchers for many years.
科学的研究の応用
MPTP has been used extensively in scientific research as a tool for studying the dopaminergic system in the brain. This compound is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. This makes MPTP a valuable tool for studying the mechanisms underlying this disease and for developing new treatments.
特性
CAS番号 |
10083-53-1 |
|---|---|
製品名 |
4-(3'-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen |
分子式 |
C12H9ClO3S |
分子量 |
269.4 g/mol |
IUPAC名 |
(3E)-N-methyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS/c1-18-11-4-7-15-14-6-3-2-5-13(14)8-9-17-16(15)10-12-19-17/h2-3,5-7,10,12,18H,4,8-9,11H2,1H3/b15-7+ |
InChIキー |
RDBMZAMQBNYOIJ-VIZOYTHASA-N |
異性体SMILES |
CNCC/C=C\1/C2=C(CCC3=CC=CC=C31)SC=C2 |
SMILES |
CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
正規SMILES |
CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
その他のCAS番号 |
46962-44-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238842.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
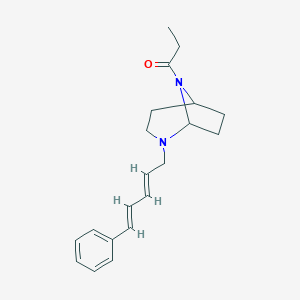
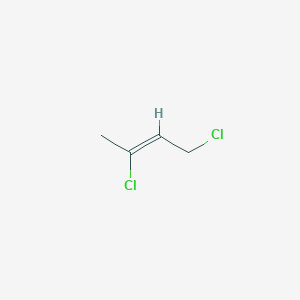
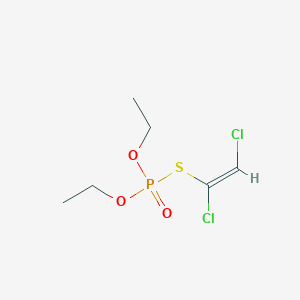
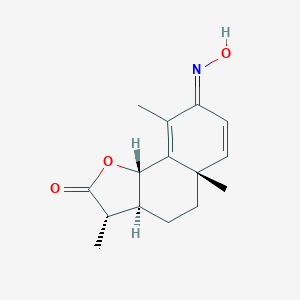
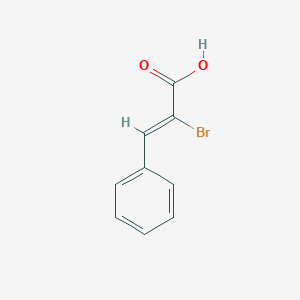
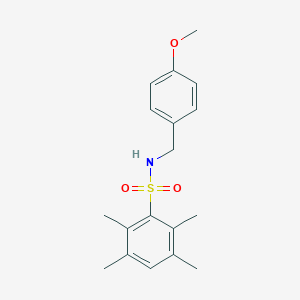
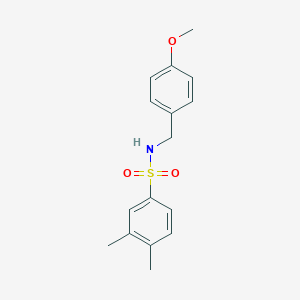



![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)